Cas no 2703772-42-1 (2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid)
![2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid structure](https://ja.kuujia.com/scimg/cas/2703772-42-1x500.png)
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid 化学的及び物理的性質
名前と識別子
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- 2703772-42-1
- 2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid
- EN300-37082291
-
- インチ: 1S/C17H13N3O4S/c1-10-6-7-13(16-15(10)11(8-18)9-19-16)20-25(23,24)14-5-3-2-4-12(14)17(21)22/h2-7,9,19-20H,1H3,(H,21,22)
- InChIKey: MWTPPCQRCOTASQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1C(=O)O)(NC1=CC=C(C)C2C(C#N)=CNC=21)(=O)=O
計算された属性
- 精确分子量: 355.06267708g/mol
- 同位素质量: 355.06267708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 665
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 131Ų
- XLogP3: 2.2
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37082291-0.25g |
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid |
2703772-42-1 | 95.0% | 0.25g |
$1735.0 | 2025-03-18 | |
Enamine | EN300-37082291-0.1g |
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid |
2703772-42-1 | 95.0% | 0.1g |
$1660.0 | 2025-03-18 | |
Enamine | EN300-37082291-5.0g |
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid |
2703772-42-1 | 95.0% | 5.0g |
$5470.0 | 2025-03-18 | |
Enamine | EN300-37082291-0.05g |
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid |
2703772-42-1 | 95.0% | 0.05g |
$1584.0 | 2025-03-18 | |
Enamine | EN300-37082291-1.0g |
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid |
2703772-42-1 | 95.0% | 1.0g |
$1887.0 | 2025-03-18 | |
Enamine | EN300-37082291-10.0g |
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid |
2703772-42-1 | 95.0% | 10.0g |
$8110.0 | 2025-03-18 | |
Enamine | EN300-37082291-0.5g |
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid |
2703772-42-1 | 95.0% | 0.5g |
$1811.0 | 2025-03-18 | |
Enamine | EN300-37082291-2.5g |
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid |
2703772-42-1 | 95.0% | 2.5g |
$3696.0 | 2025-03-18 |
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid 関連文献
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acidに関する追加情報
Introduction to 2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid (CAS No. 2703772-42-1)
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid (CAS No. 2703772-42-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential therapeutic applications, particularly in the treatment of various diseases. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is a complex organic molecule with a molecular formula of C18H14N4O3S and a molecular weight of approximately 366.38 g/mol. The compound features an indole core linked to a benzoic acid moiety via a sulfamoyl group, which imparts unique chemical and biological properties. The presence of the cyano and methyl groups further enhances the molecule's reactivity and stability.
The physical properties of 2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid include its solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is relatively insoluble in water, which can be advantageous for certain pharmaceutical formulations. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
Synthesis Methods
The synthesis of 2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid has been reported in several studies, each employing different strategies to achieve the desired product. One common approach involves the reaction of 7-aminoindole with benzenesulfonyl chloride to form the sulfamoyl intermediate, followed by the introduction of the cyano and methyl groups through subsequent reactions.
A recent study published in the Journal of Organic Chemistry detailed an efficient one-pot synthesis method that significantly reduces reaction time and improves yield. This method involves the sequential addition of reagents under carefully controlled conditions, ensuring high purity and reproducibility of the final product.
Biological Activities
2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid has demonstrated promising biological activities in various assays. One of its key properties is its potent anti-inflammatory activity, which has been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that the compound effectively reduces inflammation in human cell lines, making it a potential candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, 2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid has also exhibited significant anticancer activity. Research conducted at the National Cancer Institute found that the compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. These findings suggest that it may have therapeutic potential in cancer therapy, particularly for solid tumors.
Clinical Trials and Future Prospects
The promising preclinical results of 2-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid have led to its advancement into early-stage clinical trials. Initial Phase I trials have focused on evaluating the safety and pharmacokinetics of the compound in healthy volunteers. Preliminary data indicate that it is well-tolerated with no significant adverse effects observed at therapeutic doses.
Ongoing Phase II trials are currently assessing the efficacy of 2-[(3-cyano-4-methyl-1H-indol-7-y l)sulfamoyl]benzoic acid in patients with specific inflammatory conditions and cancers. These trials aim to provide more comprehensive data on its therapeutic potential and guide future drug development efforts.
Conclusion
2-[ (3-cyano - 4 - methyl - 1 H - indol - 7 - y l )sulfamoyl ] benzoic acid strong > (CAS No . 2703772 - 42 - 1 ) represents a promising compound with diverse biological activities . Its unique chemical structure , combined with its potent anti-inflammatory and anticancer properties , positions it as a valuable candidate for further pharmaceutical research . As ongoing clinical trials continue to provide insights into its safety and efficacy , this compound holds significant potential for addressing unmet medical needs in various therapeutic areas . p >
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